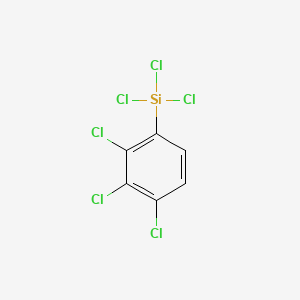

Trichloro(trichlorophenyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

27137-86-6 |

|---|---|

Molecular Formula |

C6H2Cl6Si |

Molecular Weight |

314.9 g/mol |

IUPAC Name |

trichloro-(2,3,4-trichlorophenyl)silane |

InChI |

InChI=1S/C6H2Cl6Si/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |

InChI Key |

SPOAMBDEEBRZSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[Si](Cl)(Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Contextual Significance in Organosilicon Chemistry

Organosilicon chemistry is a cornerstone of modern materials science, providing the foundational building blocks for products like silicones, sealants, and coatings. encyclopedia.pub Within this field, organohalosilanes, particularly chlorosilanes, are crucial intermediates. encyclopedia.pub The direct process for synthesizing methyl chlorosilanes is a major industrial route, but the synthesis of more specialized silanes, such as those with aromatic substituents, allows for the production of materials with tailored properties. google.com

The significance of Trichloro(trichlorophenyl)silane lies in its potential as a monomer for creating organosilicon polymers with enhanced characteristics. The incorporation of a phenyl group into a siloxane polymer chain is known to improve thermal stability, chemical resistance, and radiation resistance compared to standard polydimethylsiloxane. google.com By further functionalizing the phenyl ring with three chlorine atoms, it is anticipated that these properties could be further modified, potentially leading to materials with even greater thermal stability, altered solubility, and different dielectric properties. This strategy of fine-tuning polymer characteristics through monomer modification is a central theme in advanced materials research.

Scope of Academic Inquiry into Trichloro Trichlorophenyl Silane

Academic and industrial research into highly halogenated arytrichlorosilanes like Trichloro(trichlorophenyl)silane primarily revolves around their synthesis and subsequent use as precursors for specialty polymers and surface modifiers. The investigation into this class of compounds includes the development of efficient synthetic routes and an exploration of their reactivity.

The synthesis of aryltrichlorosilanes can be achieved through several established methods. One common laboratory-scale approach involves the use of a Grignard reagent. wikipedia.org For this compound, this would theoretically involve preparing a Grignard reagent from a tetrachlorobenzene isomer and reacting it with an excess of silicon tetrachloride. Another industrial method involves the high-temperature, direct reaction between chlorobenzene (B131634) and trichlorosilane (B8805176). google.comevitachem.com Research in this area aims to optimize reaction conditions to maximize yield and minimize the formation of byproducts. Once synthesized, the academic inquiry extends to studying how these specialized monomers can be incorporated into polymer chains through hydrolysis and condensation, and characterizing the physical and chemical properties of the resulting materials.

Fundamental Reactivity Principles Governing Trichloro Trichlorophenyl Silane

Catalytic Synthesis Routes

Catalytic methods are central to the industrial production of arylsilanes, offering pathways with enhanced reaction rates and selectivity. These routes typically involve the reaction of a chlorinated aromatic compound with a silicon source in the presence of a catalyst.

Reaction of Trichlorophenyl Groups with Silicon Tetrachloride

One of the primary methods for forming a carbon-silicon bond is through the use of organometallic reagents, such as Grignard reagents. In this context, a trichlorophenyl Grignard reagent would react with silicon tetrachloride (SiCl₄). wikipedia.org The general principle involves the nucleophilic attack of the organometallic compound on the electrophilic silicon center of SiCl₄.

The synthesis proceeds in two main steps:

Formation of the Grignard Reagent: A trichlorobromobenzene is reacted with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to form the trichlorophenylmagnesium bromide.

Reaction with Silicon Tetrachloride: The prepared Grignard reagent is then added to a solution of silicon tetrachloride. The trichlorophenyl group substitutes one of the chlorine atoms on the SiCl₄ molecule.

A representative reaction is: Cl₃C₆H₂MgBr + SiCl₄ → Cl₃C₆H₂SiCl₃ + MgBrCl

This method, while effective, can sometimes be challenging due to the difficulty in preparing and handling the Grignard reagent and potential side reactions that can reduce the yield. google.com For instance, the reaction of 1-bromo-4-chlorobenzene (B145707) with magnesium and subsequent reaction with silicon tetrachloride yields 4-chlorophenyl trichlorosilane (B8805176).

Reaction of Trichlorophenyl Groups with Other Silicon Halides

Alternative silicon halides, particularly trichlorosilane (HSiCl₃), are widely used in the synthesis of aryltrichlorosilanes through a process known as direct synthesis or high-temperature condensation. chemicalbook.comsci-hub.se This method involves the gas-phase reaction of a chlorinated aromatic hydrocarbon, such as trichlorobenzene, with trichlorosilane at elevated temperatures. evitachem.com

This gas-phase condensation reaction is often carried out in a tubular reactor at temperatures ranging from 500°C to 700°C. google.comsci-hub.seevitachem.com A key intermediate in this process is often dichlorosilylene (B1217353) (:SiCl₂), which is generated from the thermal decomposition of trichlorosilane and then inserts into the carbon-chlorine bond of the chlorobenzene (B131634). sci-hub.se

| Reactant 1 | Reactant 2 | Temperature (°C) | Product | Reference |

| Chlorobenzene | Trichlorosilane | 600-640 | Phenyltrichlorosilane (B1630512) | chemicalbook.com |

| Phenyltrimethylsilane | Trichlorosilane | 500 | Phenyltrichlorosilane | prepchem.com |

| Trichlorobenzene | Trichlorosilane | 500-700 | This compound | google.comsci-hub.seevitachem.com |

Role of Specific Catalysts in Reaction Efficiency and Selectivity

Catalysts play a crucial role in improving the efficiency and selectivity of this compound synthesis. The choice of catalyst depends on the specific synthetic route.

Direct Synthesis: In the direct reaction of silicon metal with chlorobenzene, copper or silver powders are commonly used as catalysts. google.com These catalysts facilitate the reaction at lower temperatures (280-350°C) but can lead to the formation of byproducts like diphenyl dichlorosilane (B8785471), which complicates purification. google.com

Grignard Route: While the Grignard reaction itself is not catalytic, the purity of reactants and solvents is critical for efficiency.

High-Temperature Condensation: For the reaction between trichlorosilane and chlorobenzene, the process can be run without a catalyst at very high temperatures. google.com However, radical initiators such as diazomethane (B1218177) have been shown to lower the required reaction temperature to 500-550°C, thereby increasing the yield by minimizing secondary reduction reactions. chemicalbook.com In some cases, aluminum chloride (AlCl₃) has been used as a catalyst in reactions involving benzene (B151609) and (trichloromethyl)trichlorosilane, suggesting its potential applicability in Friedel-Crafts type alkylations to form arylsilanes. The use of specific catalysts like nickel in conjunction with copper has also been reported to enhance the conversion rate of SiCl₄ in related hydrochlorination processes. pensoft.net

| Synthesis Route | Catalyst | Effect | Reference |

| Direct Synthesis | Copper, Silver | Lowers reaction temperature, but can create hard-to-separate byproducts. | google.com |

| High-Temperature Condensation | Diazomethane (initiator) | Reduces reaction temperature and increases yield. | chemicalbook.com |

| Friedel-Crafts type | Aluminum Chloride | Catalyzes alkylation of benzene with a silicon source. | |

| Hydrochlorination | Nickel-Copper | Increases SiCl₄ conversion rate. | pensoft.net |

Alternative Synthetic Pathways

Research into the synthesis of organosilanes continues to explore novel precursors and optimize reaction conditions to improve efficiency, reduce costs, and enhance product purity.

Exploration of Novel Precursors for Silicon Atom Incorporation

Beyond the conventional use of silicon tetrachloride and trichlorosilane, other silicon-containing precursors are being investigated.

(Trichloromethyl)trichlorosilane: This compound has been used in reactions with benzene in the presence of aluminum chloride to produce (triphenylmethyl)trichlorosilane, demonstrating an alternative pathway for forming Si-C aromatic bonds.

Hexachlorodisilane (Si₂Cl₆): Formed during the chlorination of silicon, Si₂Cl₆ can react with alcohols, indicating its reactivity and potential as a silicon source. wikipedia.orgsoton.ac.uk Its reaction involves the cleavage of the Si-Si bond. soton.ac.uk

Dichlorosilylene (:SiCl₂): As a highly reactive intermediate generated from the pyrolysis of trichlorosilane, dichlorosilylene insertion into C-Cl bonds is a key mechanism in the gas-phase synthesis of phenyltrichlorosilane. sci-hub.se This highlights the importance of reactive silylene species in forming the desired products.

Advanced Reaction Conditions and Process Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing energy consumption and byproducts.

Gas-Phase Condensation: This technique has been identified as a highly efficient method for industrial production due to its high yield and simpler process flow. sci-hub.se A kinetic model involving 28 species and 56 elementary reactions has been developed to understand the complex reaction network and optimize conditions. sci-hub.se The process typically involves preheating reactants to 201-600°C before they enter a tubular reactor heated to 601-700°C for a short contact time of 3 to 40 seconds. google.com

Fluidized Bed Reactors: These reactors are advantageous for hydrochlorination processes as they prevent temperature gradients through intense mixing, leading to more uniform reaction conditions. pensoft.netpensoft.net

Pressure and Reactant Ratios: In the hydrochlorination of silicon tetrachloride, increasing the process pressure to around 30 MPa can significantly increase the trichlorosilane yield. pensoft.net Similarly, adjusting the molar ratio of reactants, such as the H₂:SiCl₄ ratio, influences the product distribution. pensoft.net A patent describes a method where the weight ratio of trichlorosilane to chlorobenzene is controlled between 1:(0.8–1.9) to optimize the production of phenyltrichlorosilane. google.com

| Parameter | Optimized Condition | Outcome | Reference |

| Reaction Temperature | 601-700°C (Reactor) | High yield in gas-phase condensation. | google.com |

| Contact Time | 3-40 seconds | Efficient conversion in tubular reactors. | google.com |

| Pressure | up to 30 MPa | Increased yield in SiCl₄ hydrochlorination. | pensoft.net |

| Reactant Ratio | 1:(0.8-1.9) HSiCl₃:C₆H₅Cl | Optimized phenyltrichlorosilane production. | google.com |

Mechanistic Investigations of Synthesis Reactions

The mechanisms underlying the synthesis of arylsilanes have been a subject of study, particularly for industrially significant processes. However, specific mechanistic investigations focused solely on this compound are not extensively documented in peer-reviewed literature. The discussion of reaction mechanisms, therefore, relies on the generally accepted pathways for analogous C-Si bond-forming reactions.

Proposed Reaction Mechanisms for C-Si Bond Formation

The formation of the carbon-silicon bond in the synthesis of this compound via the Grignard reaction follows a well-established nucleophilic substitution pathway. The key steps are:

Formation of the Grignard Reagent: A trichlorophenyl halide (e.g., bromotrichlorobenzene) reacts with magnesium metal in an anhydrous ether solvent. This redox reaction forms a trichlorophenylmagnesium halide, which is a highly polar organometallic compound. Although often represented as R-MgX, the Grignard reagent exists in a complex equilibrium (the Schlenk equilibrium) involving various solvated monomeric and dimeric species. For the purpose of the reaction mechanism, it can be considered a source of a nucleophilic trichlorophenyl carbanion. mnstate.edu

Nucleophilic Attack: The silicon atom in silicon tetrachloride (SiCl₄) is electrophilic due to the polarization of the Si-Cl bonds by the highly electronegative chlorine atoms. The nucleophilic trichlorophenyl group from the Grignard reagent attacks the electrophilic silicon center.

This process constitutes a nucleophilic substitution at the silicon center. The use of an excess of silicon tetrachloride is common to favor the formation of the monosubstituted product, this compound, and minimize the formation of di- and tri-phenyl substituted silanes.

For the direct process, the mechanism is more complex and is thought to involve the formation of active copper-silicon phases on the surface of the silicon metal. mdpi.com These active sites facilitate the reaction with the aryl halide.

Stereochemical Considerations in Synthetic Transformations

Stereochemistry is a critical aspect of chemical synthesis when chiral centers are involved. In the context of the synthesis of this compound, stereochemical considerations are generally not a primary focus for several reasons.

The target molecule, this compound, is typically achiral. The silicon atom is bonded to a trichlorophenyl group and three chlorine atoms. Assuming the trichlorophenyl group is, for example, the 2,4,6- or 1,3,5-isomer, the molecule possesses planes of symmetry that render it achiral. The reactants commonly used, such as silicon tetrachloride and isomers of trichlorobenzene, are also achiral. Therefore, the synthesis does not typically generate stereoisomers that would require separation or stereoselective control.

Stereochemical control would become relevant only if the synthetic target were a chiral derivative of this compound. For example, if one of the chlorine atoms on the silicon were replaced by a different group, the silicon atom would become a stereocenter. In such cases, stereoselective synthesis would be necessary to obtain a single enantiomer. Strategies for achieving this, such as using chiral auxiliaries or catalysts, have been developed for other classes of organosilanes. youtube.com However, there is no information in the searched literature to suggest that such stereoselective syntheses are commonly performed for this compound itself. The primary synthetic goal is typically the formation of the C-Si bond to produce the achiral molecule.

Nucleophilic Substitution at the Silicon Center

The Si-Cl bonds in this compound are highly polarized, rendering the silicon atom electrophilic and prone to attack by nucleophiles. This reactivity is central to the formation of silanols and their subsequent condensation into siloxane polymers.

Hydrolysis Reactions and Silanol Formation

The rate of hydrolysis is influenced by several factors, including pH, solvent, and temperature. Generally, the hydrolysis of chlorosilanes is catalyzed by both acids and bases. quora.com In acidic conditions, protonation of a chlorine atom can make it a better leaving group, while under basic conditions, the nucleophilicity of water is enhanced through the formation of hydroxide (B78521) ions. However, for chlorosilanes, the reaction is often rapid even without external catalysts due to the high reactivity of the Si-Cl bond and the autocatalytic effect of the produced hydrochloric acid.

Condensation Pathways leading to Siloxane Structures

The (dichlorophenyl)silanetriol formed during hydrolysis is typically unstable and readily undergoes condensation reactions to form siloxane polymers. quora.com Condensation involves the elimination of a water molecule from two silanol groups, resulting in the formation of a stable Si-O-Si linkage. This process can occur between two molecules of (dichlorophenyl)silanetriol or between a silanetriol molecule and a growing polysiloxane chain.

The condensation reaction can proceed through two main pathways:

Alcohol condensation: In the presence of alcohols, which can also be products of hydrolysis if alkoxysilanes are used as precursors, a silanol can react with an alkoxysilyl group to form a siloxane bond and an alcohol molecule.

Water condensation: Two silanol groups react to form a siloxane bond and a water molecule. This is the predominant pathway in aqueous environments.

The structure of the resulting polysiloxane can range from linear chains to complex, highly cross-linked three-dimensional networks, depending on the reaction conditions. The trifunctionality of the (dichlorophenyl)silanetriol allows for the formation of these complex structures.

Influence of Reaction Environment on Mechanism Progression

The progression of hydrolysis and condensation is highly dependent on the reaction environment. Key factors include the concentration of water, pH, temperature, and the presence of catalysts or other solvents.

| Factor | Influence on Hydrolysis | Influence on Condensation |

| Water Concentration | The rate of hydrolysis generally increases with higher water concentration, as it is a reactant. | High water concentration can shift the equilibrium of condensation back towards the silanols, potentially slowing the overall rate of polymerization. |

| pH | Hydrolysis is catalyzed by both acidic and basic conditions. The rate is typically slowest at a neutral pH of around 7. chemrxiv.org | Condensation is also catalyzed by both acids and bases. The rate is generally slowest around pH 4. researchgate.net |

| Temperature | Increased temperature generally accelerates the rate of hydrolysis, as with most chemical reactions. quora.com | Higher temperatures also promote the rate of condensation, favoring the formation of siloxane bonds. |

| Catalysts | Acids and bases act as catalysts. For chlorosilanes, the produced HCl can act as an autocatalyst. | Lewis acids and bases can catalyze the condensation reaction. |

| Solvent | The choice of solvent can affect the solubility of the silane (B1218182) and the availability of water, thereby influencing the reaction rates. nih.gov | The solvent can influence the conformation of the growing polymer and the extent of cross-linking. |

Interactive Data Table: Factors Influencing Hydrolysis and Condensation of Silanes

Users can filter the table by factor to see its specific effects.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The substituents also direct the position of any incoming electrophile. Both the chlorine atoms and the silyl (B83357) group are ortho-, para-directing. shaalaa.com However, the positions ortho to the bulky -SiCl3 group are likely to be sterically hindered. Therefore, substitution is most likely to occur at the positions ortho and para to the chlorine atoms, with the exact regioselectivity depending on the specific isomer of dichlorophenylsilane and the nature of the electrophile.

Halogenation Studies

Further halogenation of the dichlorophenyl ring in this compound would require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a sufficiently strong electrophile. quora.com

For example, the chlorination of o-dichlorobenzene with a zeolite catalyst has been shown to produce a mixture of trichlorobenzenes. researchgate.net Similarly, the bromination of chlorobenzene in the presence of a Lewis acid yields a mixture of ortho- and para-bromochlorobenzene. chemrxiv.org Given the deactivating nature of the existing substituents in trichloro(dichlorophenyl)silane, it is expected that halogenation would proceed slowly and require elevated temperatures. The incoming halogen would be directed to the remaining available positions on the ring, likely ortho or para to the existing chlorine atoms.

Nitration and Sulfonation Investigations

Nitration and sulfonation of the dichlorophenyl ring are also challenging due to its deactivation.

Nitration: Nitration would require strong nitrating agents, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, and likely elevated temperatures. masterorganicchemistry.com For instance, the nitration of o-dichlorobenzene with mixed acid at 60°C for 2 hours yields 3,4-dichloronitrobenzene (B32671) with a high yield. google.com Studies on the nitration of other highly deactivated compounds, such as 1-chloro-4-nitrobenzene, show that the reaction can proceed quantitatively but requires forcing conditions. rsc.org For trichloro(dichlorophenyl)silane, the reaction would be expected to be even slower, and the nitro group would substitute at one of the less sterically hindered positions directed by the chlorine atoms.

Sulfonation: Sulfonation typically requires fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or sulfur trioxide itself. researchgate.netscilit.com The sulfonation of p-dichlorobenzene with sulfur trioxide in nitromethane (B149229) has been studied, yielding primarily the sulfonic anhydride. researchgate.netscilit.com The reaction of chlorobenzene with fuming sulfuric acid gives a mixture of o- and p-chlorobenzenesulfonic acids. shaalaa.combyu.edu Due to the severe deactivation of the ring in trichloro(dichlorophenyl)silane, sulfonation would be a difficult transformation, likely requiring high concentrations of SO₃ and elevated temperatures.

Interactive Data Table: Electrophilic Aromatic Substitution on Related Chloroarenes

Users can filter by reaction type to see relevant examples.

| Reaction | Substrate | Reagents | Conditions | Major Product(s) | Reference(s) |

| Nitration | o-Dichlorobenzene | H₂SO₄, HNO₃ | 60°C, 2h | 3,4-Dichloronitrobenzene (~95% yield) | google.com |

| Sulfonation | p-Dichlorobenzene | SO₃ in Nitromethane | - | 2,5-Dichlorobenzenesulfonic anhydride | researchgate.netscilit.com |

| Chlorination | Chlorobenzene | Cl₂, FeCl₃ | Room Temp | o-Dichlorobenzene, p-Dichlorobenzene | quora.com |

| Bromination | Chlorobenzene | Br₂, Lewis Acid Catalyst | - | o-Bromochlorobenzene, p-Bromochlorobenzene | chemrxiv.org |

Reactions with Organometallic Reagents

Organometallic reagents, particularly organolithium and Grignard reagents, are powerful tools for the functionalization of chlorosilanes. gelest.com These reagents act as carbanion sources, readily attacking the electrophilic silicon center and displacing chloride ions to form stable silicon-carbon bonds. The stepwise nature of these substitution reactions allows for a degree of control over the final product distribution. gelest.com

The reaction of trichlorosilanes with organometallic reagents is a cornerstone for the synthesis of tetraorganosilanes and other complex organosilicon structures. organic-chemistry.org By carefully selecting the organometallic reagent and controlling the stoichiometry, one, two, or all three chlorine atoms on the silicon can be replaced with organic groups.

For instance, the reaction of a trichlorosilane with a Grignard reagent (R-MgX) proceeds through nucleophilic substitution. The carbanionic R group from the Grignard reagent attacks the silicon atom, leading to the displacement of a chloride ion. This process can be repeated to yield di- and tri-substituted products. The use of different Grignard reagents in a stepwise manner can lead to the formation of unsymmetrical organosilanes with diverse functionalities.

A general representation of this reaction is as follows:

(Cl₃C₆H₂)SiCl₃ + n R-MgX → (Cl₃C₆H₂)SiCl₍₃-ₙ₎Rₙ + n MgXCl

The specific conditions, such as solvent and temperature, can significantly influence the outcome of the reaction. For example, tetrahydrofuran (THF) is often a more effective solvent than diethyl ether for these reactions, especially when steric hindrance is a factor. gelest.com

A study on the reaction of trichlorophenylsilane with n-butyllithium in a microflow reactor demonstrated that selective monosubstitution can be achieved under controlled conditions. researchgate.net This highlights the potential for precise functionalization of the this compound molecule.

Table 1: Illustrative Reactions for the Formation of Organosilicon Molecules from Aryltrichlorosilanes

| Starting Silane | Organometallic Reagent | Product(s) | Reaction Conditions | Reference |

| Trichlorophenylsilane | n-Butyllithium | n-Butyl(phenyl)dichlorosilane | Microflow reactor, THF/n-pentane | researchgate.netresearchgate.net |

| Silicon Tetrachloride | 4-Chlorophenylmagnesium bromide | Trichloro(4-chlorophenyl)silane, Dichloro-bis(4-chlorophenyl)silane | Diethyl ether, reflux | |

| Trichlorophenylsilane | Phenylmagnesium chloride | Diphenyl-dichlorosilane | Toluene/diethyl ether | google.com |

This table presents data from analogous compounds to illustrate the expected reactivity of this compound.

Controlled functionalization of this compound can be achieved by modulating the reactivity of the organometallic reagent and the reaction conditions. The use of less reactive organometallic species or the introduction of bulky substituents can favor monosubstitution over multiple additions.

Ligand exchange, in the context of these reactions, refers to the substitution of the chloride ligands on the silicon atom. The process is a series of nucleophilic substitution reactions. The trans effect, which describes the influence of a ligand on the rate of substitution of the ligand opposite to it, can also play a role in directing the substitution pattern in more complex systems, although it is more commonly discussed in the context of transition metal chemistry.

The ability to control the degree of substitution is crucial for synthesizing organosilicon compounds with specific properties and functionalities. For example, the synthesis of a dichlorosilane derivative allows for subsequent reactions at the remaining Si-Cl bonds, opening pathways to cyclic or polymeric structures.

Research on the reaction of dichlorodiethoxysilane with substituted aryl bromides in the presence of tert-butyllithium (B1211817) has shown the quantitative formation of diaryldiethoxysilanes. organic-chemistry.org This demonstrates the feasibility of introducing two identical aryl groups in a controlled manner. A similar approach could be envisioned for this compound, where the first two substitutions could be followed by the introduction of a different group.

Table 2: Examples of Controlled Functionalization and Ligand Exchange in Arylsilanes

| Starting Material | Reagent(s) | Product | Key Feature | Reference |

| Dichlorodiethoxysilane | Substituted Aryl Bromide, t-BuLi | Diaryldiethoxysilane | Controlled double substitution | organic-chemistry.org |

| Trichlorophenylsilane | n-Butyllithium (varying ratios) | n-Butyl(phenyl)dichlorosilane | Selective monosubstitution | researchgate.netresearchgate.net |

This table presents data from analogous compounds to illustrate the expected reactivity of this compound.

Derivatization Strategies and Novel Compound Formation

Synthesis of Organosiloxane Oligomers and Polymers

The formation of organosiloxane polymers from trichloro(trichlorophenyl)silane is a cornerstone of its application. The trifunctional nature of the trichlorosilyl (B107488) group allows for the creation of highly cross-linked, three-dimensional polymer networks.

Polycondensation of Silanol (B1196071) Intermediates

The primary route to polymeric structures from this compound begins with its hydrolysis. The three chlorine atoms attached to the silicon are readily displaced by hydroxyl groups from water, yielding the highly unstable and reactive intermediate, (trichlorophenyl)silanetriol. This reaction is typically vigorous and produces hydrochloric acid as a byproduct.

(Trichlorophenyl)silanetriol is not isolated but immediately undergoes polycondensation. In this step, silanol groups (-Si-OH) on adjacent molecules react with each other to form strong, stable siloxane bonds (-Si-O-Si-), releasing a molecule of water for each bond formed. Because each monomer unit possesses three reactive silanol groups, the condensation proceeds in three dimensions, leading first to the formation of low-molecular-weight oligomers and eventually to a highly cross-linked polysiloxane gel or solid resin. The resulting polymer structure is a rigid network characterized by repeating (trichlorophenyl)siloxane units.

| Parameter | Description |

| Monomer | This compound |

| Intermediate | (Trichlorophenyl)silanetriol |

| Polymer Backbone | Polysiloxane (-Si-O-) |

| Pendant Group | Trichlorophenyl |

| Byproduct | Hydrochloric acid (from hydrolysis), Water (from condensation) |

Ring-Opening Polymerization of Cyclic Siloxanes

An alternative to direct polycondensation for forming linear or high-molecular-weight polymers is Ring-Opening Polymerization (ROP). mdpi.com This method offers better control over the polymer's structure and molecular weight. mdpi.com For this compound, this process would first involve a controlled hydrolysis under dilute conditions, designed to favor the formation of cyclic siloxane oligomers, such as the cyclic trimer or tetramer.

Once these cyclic monomers are isolated, they can be subjected to ROP using either anionic or cationic initiators. The initiator opens the cyclic structure, creating a reactive center that then propagates by attacking and opening other rings, leading to the formation of long, linear polymer chains. This method avoids the immediate formation of a cross-linked gel, allowing for the synthesis of more processable materials. However, a significant challenge associated with traditional ROP is the concurrent formation of cyclic byproducts due to "backbiting" reactions, although newer catalytic systems are being developed to mitigate this.

Functionalization of the Phenyl Moiety

The trichlorophenyl group is not merely a passive substituent; its electron-withdrawing nature and the presence of chlorine atoms make it a target for further chemical modification to create materials with tailored electronic or optical properties.

Introduction of Heteroatomic Substituents

The three chlorine atoms on the phenyl ring are strong deactivating, ortho-, para-directing groups for electrophilic aromatic substitution. However, under specific conditions, further substitution is possible. More commonly, nucleophilic aromatic substitution can be employed to replace one or more of the chlorine atoms with heteroatomic functionalities. For instance, reactions with amines, thiols, or alkoxides could introduce nitrogen, sulfur, or oxygen-containing groups, respectively. These modifications can dramatically alter the polymer's solubility, thermal stability, and ability to coordinate with metal ions.

Formation of Conjugated Systems and Extended Structures

The chlorine atoms on the phenyl ring serve as reactive handles for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the extension of the aromatic system. By reacting the functionalized silane (B1218182) with appropriate coupling partners (e.g., boronic acids or organostannanes), it is possible to synthesize novel monomers that can be polymerized into conjugated polymers. These materials are of high interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, due to their potential for charge transport.

Grafting and Surface Modification via this compound

The high reactivity of the trichlorosilyl group makes this compound an excellent agent for modifying the surfaces of various substrates. This process, known as silanization or grafting, is fundamental in materials science for altering surface properties like wettability, adhesion, and chemical resistance.

The mechanism involves the reaction of the Si-Cl bonds with hydroxyl groups (-OH) present on the surface of materials like silica (B1680970), glass, metal oxides, and certain polymers. The reaction forms a strong, covalent Si-O-Substrate bond, anchoring the (trichlorophenyl)silyl group to the surface. The remaining Si-Cl bonds can react with adjacent surface hydroxyls or with atmospheric moisture to form a cross-linked, self-assembled monolayer (SAM).

The presence of the bulky and hydrophobic trichlorophenyl group on the surface leads to a significant change in its properties. For example, grafting onto a hydrophilic silica surface would render it hydrophobic. The specific impact of this modification can be quantified by measuring the change in water contact angle.

| Substrate | Initial State | After Grafting with Trichlorosilane (B8805176) | Primary Application |

| Silica Gel | Hydrophilic | Hydrophobic | Reversed-phase chromatography |

| Glass | High Surface Energy, Wettable | Low Surface Energy, Water-repellent | Anti-fouling coatings |

| Metal Oxide | Prone to corrosion | Passivated, Corrosion-resistant | Protective coatings |

| Polymers | Variable | Altered wettability and adhesion | Composite materials, biocompatible surfaces |

This surface modification is critical in fields ranging from analytical chemistry, where it is used to create stationary phases for chromatography, to microelectronics and the manufacturing of protective coatings.

Surface Attachment Mechanisms on Inorganic Substrates

The attachment of organotrichlorosilanes like this compound to inorganic surfaces is a multi-step process driven by hydrolysis and condensation reactions. The mechanism fundamentally relies on the presence of hydroxyl (-OH) groups on the substrate surface, such as those found on silica, alumina, or titania.

The process begins with the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds. In the presence of trace amounts of water, either on the substrate surface or in the reaction solvent, the chlorosilyl groups are converted to silanol groups (-Si(OH)₃). upenn.eduresearchgate.net This reaction releases hydrogen chloride (HCl) as a byproduct.

Step 1: Hydrolysis C₆H₂Cl₃-SiCl₃ + 3H₂O → C₆H₂Cl₃-Si(OH)₃ + 3HCl

Once formed, the reactive silanol intermediates can then condense with the hydroxyl groups present on the inorganic substrate. This reaction forms a strong, covalent siloxane bond (Substrate-O-Si) that anchors the trichlorophenylsilane molecule to the surface. researchgate.netacs.org

Step 2: Condensation with Substrate Substrate-OH + (HO)₃Si-C₆H₂Cl₃ → Substrate-O-Si(OH)₂-C₆H₂Cl₃ + H₂O

| Reaction Stage | Reactants | Products | Bond Type Formed |

| Hydrolysis | This compound, Water | Trichlorophenylsilanetriol, Hydrogen Chloride | Si-OH |

| Surface Condensation | Trichlorophenylsilanetriol, Substrate-OH | Surface-grafted silane, Water | Substrate-O-Si |

Formation of Monolayers and Multilayers

The trifunctional nature of the trichlorosilyl group allows for complex layer formation on substrates, ranging from well-ordered self-assembled monolayers (SAMs) to more complex multilayer structures.

Monolayer Formation:

Under carefully controlled, anhydrous conditions, this compound is expected to form a self-assembled monolayer. acs.org In this scenario, the hydrolyzed silane molecules arrange themselves on the substrate, with the silanol headgroups oriented towards the surface. The primary attachment mechanism is the condensation reaction between the silanols and the substrate's hydroxyl groups, as described previously. Ideally, each silane molecule forms one or two bonds with the surface. The bulky trichlorophenyl groups would then form the new surface of the material. The quality and organization of the monolayer are critically dependent on reaction conditions. medium.comresearchgate.net Anhydrous conditions are often preferred to prevent premature polymerization in solution, which can lead to disordered film growth. upenn.eduacs.org

Multilayer Formation:

The presence of three reactive hydroxyl groups on the hydrolyzed trichlorophenylsilanetriol intermediate creates the potential for intermolecular condensation. In this process, the silanol groups of adjacent molecules react with each other to form siloxane (Si-O-Si) cross-links.

Intermolecular Condensation: 2 C₆H₂Cl₃-Si(OH)₃ → (C₆H₂Cl₃-(HO)₂Si)-O-(Si(OH)₂-C₆H₂Cl₃) + H₂O

This intermolecular cross-linking can lead to the formation of a polymeric network. When this occurs in solution before surface attachment, it can result in the deposition of disordered aggregates. upenn.edu When it happens on the surface after initial grafting, it can lead to the vertical growth of a multilayer film. This process results in a robust, cross-linked polysiloxane film rather than a simple monolayer. The extent of multilayer formation is highly sensitive to the concentration of the silane and the amount of water present during the deposition process. upenn.edu

| Layer Type | Governing Mechanism | Key Reaction | Resulting Structure |

| Monolayer | Surface condensation with minimal intermolecular reaction | Substrate-OH + (HO)₃Si-R → Substrate-O-Si(OH)₂-R | Organized single layer of molecules covalently bonded to the substrate |

| Multilayer | Intermolecular condensation (cross-linking) | 2 R-Si(OH)₃ → (R-(HO)₂Si)-O-(Si(OH)₂-R) + H₂O | Cross-linked polysiloxane network forming a film of greater thickness |

(Note: R represents the trichlorophenyl group, C₆H₂Cl₃)

Advanced Applications in Materials Science and Chemical Synthesis

Precursor Role in Polymer and Resin Synthesis

Trichloro(trichlorophenyl)silane is a key building block in the synthesis of specialized polymers and resins. Its trifunctional nature, arising from the three chlorine atoms attached to the silicon, allows for the formation of highly cross-linked three-dimensional networks. The presence of the trichlorophenyl group is instrumental in modifying the properties of the resulting polymers, often enhancing thermal stability, chemical resistance, and flame retardancy.

Formation of Specialty Silicones and Siloxane Networks

The hydrolysis and subsequent polycondensation of this compound are fundamental processes for the formation of specialty silicones and siloxane networks. The hydrolysis of the Si-Cl bonds leads to the formation of silanol (B1196071) intermediates (trichlorophenyl)Si(OH)₃, which are highly reactive. wikipedia.org These silanols then undergo condensation reactions, eliminating water to form stable siloxane (Si-O-Si) bonds.

Because this compound is a trifunctional monomer, its polycondensation leads to the formation of a rigid, cross-linked resin structure rather than linear chains. The resulting polysiloxane network incorporates the trichlorophenyl groups, which significantly influence the final properties of the material. The presence of the chlorinated phenyl ring is expected to enhance the thermal stability and flame-retardant characteristics of the silicone resin. google.com Furthermore, the bulky and rigid nature of the trichlorophenyl group can increase the glass transition temperature of the polymer.

Table 1: Comparison of Properties of Phenyl-Containing Silicones (Note: Data for silicones derived from this compound is inferred based on properties of related compounds due to limited specific literature.)

| Property | Silicone from Dimethyldichlorosilane | Silicone from Phenyltrichlorosilane (B1630512) | Silicone from this compound (Inferred) |

| Backbone Structure | Linear | Cross-linked | Highly Cross-linked |

| Thermal Stability | Good | Very Good | Excellent |

| UV Resistance | Good | Excellent | Excellent |

| Chemical Resistance | Good | Very Good | Excellent |

| Flexibility | High | Low (Brittle) | Very Low (Rigid) |

| Flame Retardancy | Moderate | Good | Very Good to Excellent |

Integration into Hybrid Organic-Inorganic Materials

This compound is a valuable precursor for the creation of hybrid organic-inorganic materials. sigmaaldrich.cominmr.com These materials combine the properties of both organic and inorganic components at a molecular or nanometer scale, leading to synergistic effects and enhanced performance characteristics. nih.gov The sol-gel process is a common method for synthesizing these hybrids, involving the hydrolysis and co-condensation of this compound with other metal alkoxides or organic polymers containing reactive groups. sigmaaldrich.com

When integrated into a hybrid material, the inorganic siloxane network formed from this compound provides a rigid and thermally stable framework. inmr.com The organic trichlorophenyl groups, covalently bonded to this inorganic backbone, can impart specific functionalities. For instance, the chlorinated aromatic ring can enhance the refractive index of the material, a desirable property for optical applications. Furthermore, the hydrophobic nature of the trichlorophenyl group can be utilized to create water-repellent surfaces.

The covalent linkage between the organic and inorganic phases in these hybrids results in materials with improved mechanical strength, thermal stability, and chemical durability compared to simple physical blends. google.com The use of precursors like this compound allows for precise control over the nanostructure and, consequently, the macroscopic properties of the final hybrid material. inmr.com

Intermediate in Organic Synthesis and Fine Chemicals Production

The high reactivity of the silicon-chlorine bonds in this compound makes it a valuable intermediate in the synthesis of a variety of organic compounds and fine chemicals. ontosight.ai It can be used to introduce the trichlorophenylsilyl group into molecules or serve as a building block for more complex structures.

Utility in Pharmaceutical Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed pharmaceuticals are not widely documented, its potential lies in its role as a precursor to complex halogenated organic molecules. nih.gov Halogenated compounds are prevalent in many active pharmaceutical ingredients, where the halogen atoms can influence the drug's metabolic stability, binding affinity, and lipophilicity. nih.gov

This compound can be used in Grignard or other organometallic reactions to create new carbon-silicon bonds, which can then be further functionalized. The trichlorophenyl moiety itself could be a key structural element in a target pharmaceutical molecule. The reactivity of the Si-Cl bonds also allows for the controlled release of the trichlorophenyl group under specific reaction conditions.

Role in Agricultural Chemical Production

Similar to its potential in pharmaceuticals, this compound can serve as an intermediate in the synthesis of agrochemicals. ontosight.ai Many pesticides and herbicides are complex, halogenated organic molecules. The trichlorophenyl group can be a key component of the final active ingredient, contributing to its biological activity and environmental persistence. The synthetic pathways to these agrochemicals could involve the use of this compound to introduce this specific chlorinated aromatic functional group.

Facilitating Complex Molecular Architecture Construction

The trifunctional nature of this compound makes it a useful tool for the construction of complex, three-dimensional molecular architectures. In synthetic chemistry, it can be employed as a branching point or a rigid core to build dendrimers or other highly structured molecules. The ability to undergo stepwise substitution of its chlorine atoms allows for the controlled addition of different chemical entities, leading to the creation of molecules with precisely defined shapes and functionalities. This is particularly relevant in fields such as supramolecular chemistry and the development of novel catalysts and functional materials.

Role in Nanomaterial Fabrication

This compound serves as a highly reactive precursor and surface modifier in the realm of nanomaterial science. Its bifunctional nature, featuring a trichlorosilyl (B107488) group for covalent attachment and a trichlorophenyl group for tuning surface properties, allows for its application in the development of silicon-based nanostructures and the surface engineering of various nanoparticles.

Development of Silicon-Based Nanostructures

The synthesis of silicon-based nanostructures, such as silica (B1680970) nanoparticles and nanosheets, often relies on the hydrolysis and condensation of silicon precursors. Organotrialkoxysilanes and organotrichlorosilanes are key reactants in these processes, frequently employed in sol-gel chemistry. While tetraethyl orthosilicate (B98303) (TEOS) is a common precursor for silica nanostructures, the incorporation of organosilanes like this compound can introduce specific functionalities into the silica matrix. researchgate.netresearchgate.net

The general mechanism for the formation of these nanostructures involves the hydrolysis of the silicon precursor, followed by a series of condensation reactions. In the case of this compound, the trichlorosilyl group is readily hydrolyzed to a silanetriol, which is a highly reactive intermediate. This intermediate can then undergo self-condensation or co-condensation with other silicon precursors, such as TEOS, to form a polysiloxane network. The presence of the trichlorophenyl group allows for the creation of hybrid organic-inorganic materials with tailored properties.

The incorporation of the trichlorophenyl moiety into the silica framework can significantly influence the final properties of the nanostructure. The bulky and hydrophobic nature of the trichlorophenyl group can affect the porosity, surface area, and thermal stability of the resulting material. Furthermore, the aromatic ring can provide sites for π-π stacking interactions, which can be exploited for the assembly of more complex nanostructures or for the adsorption of specific molecules.

Research into the synthesis of nanostructured materials has explored various methods, including wet-chemical etching and laser-induced fabrication, to create well-defined silicon-based nano-architectures. nih.govmdpi.com The use of functionalized organosilanes in these methods can further enhance the properties and potential applications of the resulting nanomaterials. For instance, the presence of specific organic groups can alter the optoelectronic properties of silicon nanostructures. mdpi.com

Surface Engineering of Nanoparticles

The surface properties of nanoparticles play a crucial role in determining their behavior and efficacy in various applications. nih.gov Surface modification with silane (B1218182) coupling agents is a widely adopted strategy to enhance the dispersion, stability, and functionality of nanoparticles. nih.gov this compound, with its reactive trichlorosilyl group, can be effectively used to modify the surfaces of a wide range of nanoparticles that possess surface hydroxyl groups, such as metal oxides (e.g., TiO₂, Al₂O₃) and silica. nih.govresearchgate.netresearchgate.net

The process of surface modification, or silanization, involves the reaction of the trichlorosilyl group with the surface hydroxyls of the nanoparticle. This reaction leads to the formation of stable, covalent siloxane (Si-O-nanoparticle) bonds. The result is a core-shell structure where the nanoparticle core is coated with a layer of trichlorophenyl groups. This surface functionalization can dramatically alter the nanoparticle's characteristics. For example, the hydrophobic trichlorophenyl groups can transform a hydrophilic nanoparticle into a hydrophobic one, improving its dispersibility in non-polar solvents and polymer matrices.

The table below summarizes the effects of different functional groups introduced onto nanoparticle surfaces via silanization, providing a basis for predicting the impact of the trichlorophenyl group.

| Functional Group | Introduced by Silane (Example) | Effect on Nanoparticle Surface | Potential Applications |

| Amino (-NH₂) | (3-Aminopropyl)triethoxysilane (APTES) | Increases hydrophilicity and provides a positive surface charge at acidic pH. researchgate.netnih.gov | Bioconjugation, catalysis, adhesion promotion. nih.govresearchgate.net |

| Mercapto (-SH) | (3-Mercaptopropyl)triethoxysilane (MPTES) | Provides a reactive site for binding to noble metals (e.g., gold) and for thiol-ene "click" chemistry. mdpi.comnih.gov | Biosensors, targeted drug delivery, nanocomposites. researchgate.net |

| Epoxy | 3-(2,3-Epoxypropyloxy)propyltriethoxysilane (GPTES) | Offers a reactive site for ring-opening reactions with nucleophiles like amines and alcohols. researchgate.netnih.gov | Composite materials, surface coatings. scielo.br |

| Trichlorophenyl | This compound | Increases hydrophobicity and introduces aromatic character for π-π interactions. | Polymer composites, hydrophobic coatings, selective adsorbents. |

The surface engineering of nanoparticles with this compound can thus be a powerful tool to tailor their properties for specific advanced applications in materials science. The resulting hydrophobic and aromatic surface can be advantageous in creating robust polymer nanocomposites with enhanced interfacial adhesion or in developing selective adsorbents for aromatic pollutants.

Spectroscopic Characterization Methodologies in Trichloro Trichlorophenyl Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure of Trichloro(trichlorophenyl)silane by providing information about the hydrogen, carbon, and silicon nuclei within the molecule.

¹H NMR for Organic Moiety Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in analyzing the organic part of the molecule, which is the trichlorophenyl group. The aromatic protons on the phenyl ring give rise to distinct signals in the ¹H NMR spectrum. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl ring appear as a complex multiplet in the aromatic region. researchgate.net Specifically, the signals are observed in the range of 7.34 to 7.78 ppm. This region is characteristic of protons attached to a benzene (B151609) ring that is substituted with an electron-withdrawing group, in this case, the trichlorosilyl (B107488) group.

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.34 - 7.78 (multiplet) |

Table 1: ¹H NMR chemical shift data for this compound in CDCl₃.

¹³C NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the trichlorophenyl group. The spectrum reveals distinct signals for each unique carbon atom in the phenyl ring. While specific spectral data with precise chemical shifts for this compound is available through specialized databases, general knowledge of substituted benzenes allows for the prediction of the chemical shift regions. nih.govchemicalbook.com The carbon atom directly attached to the silicon (ipso-carbon) is expected to be significantly deshielded. The other aromatic carbons (ortho, meta, and para) will also have characteristic chemical shifts influenced by the electron-withdrawing nature of the -SiCl₃ group. The typical aromatic region in ¹³C NMR spans from approximately 120 to 170 ppm. rsc.org

| Carbon Environment | Predicted Chemical Shift Range (ppm) |

| C-Si (ipso) | Highly deshielded |

| Aromatic C-H (ortho, meta, para) | ~120 - 140 |

Table 2: Predicted ¹³C NMR chemical shift ranges for the phenyl group in this compound.

²⁹Si NMR for Silicon Environment Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The National Institute of Standards and Technology (NIST) has provided an infrared spectrum of this compound. nist.gov Analysis of this spectrum, in conjunction with established correlation tables, allows for the identification of key functional groups. researchgate.netinstanano.comnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic ring |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1430 | Si-Phenyl stretch | Si-C₆H₅ |

| ~1100 | In-plane C-H bend | Aromatic ring |

| ~800-600 | Si-Cl stretch | Si-Cl |

| ~740, ~700 | Out-of-plane C-H bend | Monosubstituted benzene |

Table 3: Characteristic FTIR absorption bands for this compound.

The spectrum is characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region. A notable feature is the Si-Phenyl stretching vibration, which typically appears around 1430 cm⁻¹. The strong absorptions in the lower frequency region, between 800 and 600 cm⁻¹, are attributed to the Si-Cl stretching vibrations of the trichlorosilyl group. The pattern of out-of-plane C-H bending vibrations in the 770-690 cm⁻¹ range is indicative of a monosubstituted benzene ring.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. While specific Raman spectral data for this compound is not as commonly reported as FTIR data, the expected vibrational modes can be predicted. The symmetric stretching of the Si-Cl bonds and the breathing mode of the phenyl ring are expected to give rise to strong signals in the Raman spectrum. Research on related phenylsilanes indicates that the Si-C stretching vibration and the phenyl ring modes are readily observable. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretch (symmetric) | Aromatic ring |

| ~1590 | C=C stretch | Aromatic ring |

| ~1000 | Phenyl ring breathing mode | Aromatic ring |

| ~600-500 | Si-Cl symmetric stretch | Si-Cl |

Table 4: Predicted Raman active vibrational modes for this compound.

The analysis of both FTIR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of the key functional groups and providing insights into the molecular symmetry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of chemical compounds. However, specific applications of this technique to this compound are not documented in available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

No published research, application notes, or database entries detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment or molecular weight determination of this compound could be located. For related compounds like chlorosilanes, GC-MS is a standard method for separating volatile components and identifying them based on their mass-to-charge ratio and fragmentation patterns. In a hypothetical analysis, one would expect to observe the molecular ion peak corresponding to the isotopic distribution of a C₆H₂Cl₆Si species, but no such experimental data has been published.

High-Resolution Mass Spectrometry for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. There are no available HRMS studies that have reported the exact mass measurement for this compound. Such an analysis would be essential to confirm its specific elemental composition (C₆H₂Cl₆Si) and distinguish it from other compounds with similar nominal masses.

X-ray Diffraction (XRD) for Structural Analysis

X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic and molecular structure of crystalline materials. The application of these methods to this compound has not been reported in the surveyed literature.

Single Crystal X-ray Diffraction for Solid-State Structure

The definitive method for determining the precise arrangement of atoms in a molecule and the packing of molecules in a solid is Single Crystal X-ray Diffraction (SCXRD). A search of crystallographic databases and scientific journals yielded no results for the single-crystal structure of this compound. Consequently, detailed information regarding its bond lengths, bond angles, and solid-state conformation is currently unknown.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and analyze the purity of bulk materials. No powder diffraction patterns for this compound are available in public databases, such as those maintained by the International Centre for Diffraction Data (ICDD). This lack of data prevents the identification of this compound in polycrystalline samples via PXRD.

Despite its listing in chemical inventories, this compound remains an uncharacterized compound in the context of publicly available spectroscopic data. No research findings on its analysis by mass spectrometry or X-ray diffraction could be identified. Future research involving the synthesis and subsequent spectroscopic analysis of this compound would be necessary to populate the data fields outlined in this article.

Computational and Theoretical Investigations of Trichloro Trichlorophenyl Silane

Quantum Mechanical Studies

Quantum mechanical studies provide fundamental insights into the behavior of molecules at the electronic level. These investigations are crucial for understanding the intrinsic properties of a compound.

Electronic Structure Calculations

No specific studies detailing electronic structure calculations for trichloro(dichlorophenyl)silane were found. Such calculations would typically involve determining the electron density distribution, electrostatic potential, and other electronic properties to predict the molecule's reactivity and stability.

Molecular Orbital Analysis

A molecular orbital (MO) analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic transitions. However, no published MO analyses for trichloro(dichlorophenyl)silane could be located.

Reaction Pathway Modeling

Reaction pathway modeling is a computational technique used to elucidate the mechanisms of chemical reactions, identify intermediate structures, and determine the energy landscapes of these transformations.

Transition State Analysis of Key Reactions

No specific transition state analyses for reactions involving trichloro(dichlorophenyl)silane have been reported. This type of analysis is critical for understanding the kinetics and mechanisms of its synthesis and decomposition reactions.

Prediction of Reaction Energetics and Kinetics

While the reactivity of chlorosilanes with water to form hydrogen chloride is known chemicalbook.com, specific predictions of reaction energetics and kinetics for trichloro(dichlorophenyl)silane are not available. These predictions would be valuable for optimizing industrial processes involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and materials. These simulations can provide detailed information about conformational changes, diffusion, and interactions with other molecules. No molecular dynamics simulation studies specifically focused on trichloro(dichlorophenyl)silane were identified in the available literature.

Conformational Analysis

The conformational landscape of trichloro(trichlorophenyl)silane is primarily defined by the rotation around the silicon-carbon (Si-C) bond linking the trichlorosilyl (B107488) group (-SiCl3) to the trichlorophenyl ring. This rotation gives rise to different spatial arrangements of the substituents, known as conformers, each with a distinct potential energy. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences and the energy barriers separating them.

The key dihedral angle for conformational analysis is the C-C-Si-Cl angle, which describes the rotation of the -SiCl3 group relative to the plane of the trichlorophenyl ring. The presence of bulky chlorine atoms on both the phenyl ring and the silicon atom introduces significant steric hindrance, which will strongly influence the molecule's preferred geometry.

It is anticipated that the molecule will adopt a staggered conformation to minimize steric repulsion between the chlorine atoms of the trichlorosilyl group and those on the phenyl ring. The lowest energy conformer would likely position the Si-Cl bonds in a way that maximizes their distance from the chlorine atoms on the aromatic ring. Conversely, eclipsed conformations, where the Si-Cl bonds are aligned with the C-Cl or C-H bonds of the ring, would represent energy maxima or transition states.

Illustrative Rotational Energy Profile:

To visualize the energetic landscape, a potential energy surface can be calculated by systematically varying the key dihedral angle. While specific data for this compound is unavailable, a hypothetical rotational energy profile based on studies of similar molecules is presented in the table below. This table illustrates the expected relative energies of different conformers.

| Dihedral Angle (C-C-Si-Cl) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed (Transition State) | 5.0 - 8.0 |

| 60° | Staggered (Energy Minimum) | 0.0 |

| 120° | Eclipsed (Transition State) | 5.0 - 8.0 |

| 180° | Staggered (Energy Minimum) | 0.0 |

Note: The energy values in this table are illustrative and based on typical rotational barriers found in sterically hindered organosilicon compounds. Actual values for this compound would require specific computational analysis.

The rotational barrier, which is the energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations, is expected to be significant due to the substantial steric clash between the multiple chlorine substituents.

Intermolecular Interactions

The intermolecular interactions of this compound in the condensed phase (solid or liquid) are complex and are dictated by a combination of forces. These non-covalent interactions are crucial in determining the bulk properties of the material, such as its melting point, boiling point, and solubility. Computational studies can provide detailed insights into the nature and strength of these interactions.

The primary intermolecular forces at play for this compound are expected to be:

Dipole-Dipole Interactions: The presence of multiple polar C-Cl and Si-Cl bonds results in a significant molecular dipole moment. Consequently, dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of another, will play a crucial role in the intermolecular organization.

Halogen Bonding: A more specific and directional interaction that may occur is halogen bonding. In this interaction, an electrophilic region on a halogen atom (in this case, one of the chlorine atoms) can interact favorably with a nucleophilic site on an adjacent molecule, such as another chlorine atom or the π-system of the phenyl ring. Computational studies on other halogenated organic molecules have highlighted the importance of these interactions in crystal packing and molecular recognition. iaea.orgresearchgate.netmdpi.comrsc.org

Illustrative Data on Intermolecular Interaction Energies:

Quantifying the precise contribution of each type of interaction requires sophisticated computational methods like Symmetry-Adapted Perturbation Theory (SAPT). The following table provides a hypothetical breakdown of the interaction energies for a dimer of this compound, based on data from analogous systems.

| Interaction Type | Estimated Energy Contribution (kcal/mol) |

| Electrostatic | -3.0 to -5.0 |

| Exchange (Pauli Repulsion) | +4.0 to +6.0 |

| Induction (Polarization) | -1.0 to -2.0 |

| Dispersion | -5.0 to -8.0 |

| Total Interaction Energy | -5.0 to -9.0 |

Note: These values are illustrative estimates for a single pair of interacting molecules and are not derived from specific calculations on this compound. The actual total interaction energy in a bulk material would be a summation of all such pairwise interactions in the crystal lattice or liquid state.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthesis Approaches

The traditional synthesis of organochlorosilanes often involves energy-intensive processes and relies on chlorine-based chemistry, which presents environmental challenges. google.comnih.gov Future research must prioritize the development of more sustainable and greener synthetic routes to trichloro(trichlorophenyl)silane.

A primary objective is to minimize the carbon footprint associated with its production. acs.orgnih.gov This can be achieved by exploring alternative, renewable feedstocks and developing energy-efficient reaction pathways. globalmarketestimates.com The principles of green chemistry, such as atom economy and waste prevention, should guide the design of new synthetic methodologies. globalmarketestimates.comrubberworld.com For instance, investigating direct, one-pot syntheses that reduce the number of steps and the use of auxiliary substances would be a significant advancement.

Moreover, a comprehensive life cycle assessment (LCA) for the production of this compound will be crucial. researchgate.net Such assessments quantify the environmental impact from raw material extraction to final product, identifying hotspots in the manufacturing process where improvements can be made. researchgate.netrsc.org This data-driven approach will be instrumental in steering research towards truly sustainable manufacturing practices for this and other organosilicon compounds.

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern chemical synthesis, and the transformation of this compound is no exception. A major emerging paradigm in organosilicon chemistry is the shift away from precious metal catalysts, such as platinum, towards more abundant and less toxic base metals. researchgate.netacs.orgresearchgate.netacs.org

Future research should focus on developing novel catalytic systems for the synthesis and functionalization of this compound, with a particular emphasis on:

Base-Metal Catalysis: Investigating iron, cobalt, and nickel-based catalysts for hydrosilylation and cross-coupling reactions involving this compound. researchgate.netacs.orgacs.org These catalysts offer a more sustainable and cost-effective alternative to their precious metal counterparts.

Catalyst-Free Systems: Exploring catalyst-free hydrosilylation methods, potentially mediated by simple bases or other activators, would represent a significant leap towards greener synthesis. rsc.org

High Selectivity and Efficiency: Designing catalysts that offer high regioselectivity and efficiency (high turnover numbers) to minimize by-product formation and purification costs. acs.orgnih.gov

The development of such catalytic systems will not only make the synthesis of this compound more economical but also significantly reduce its environmental impact.

Advanced Materials Integration and Performance Optimization

The unique structure of this compound, featuring a highly chlorinated aromatic ring and a reactive trichlorosilyl (B107488) group, makes it an intriguing candidate for the development of advanced materials. The trichlorosilyl functionality allows for strong covalent bonding to substrates or for the formation of polysiloxane networks, while the trichlorophenyl group can impart specific properties such as thermal stability, flame retardancy, and altered refractive index. onlytrainings.com

Future research in this area should explore the integration of this compound into various material systems:

Polymer Modification: Incorporating this compound as a monomer or cross-linking agent in polymers to enhance their thermal, mechanical, and fire-resistant properties. google.comonlytrainings.com

Surface Functionalization: Using this compound to modify the surfaces of materials like glass, metals, and ceramics to create hydrophobic, corrosion-resistant, or adhesion-promoting coatings. nih.govethz.ch

Hybrid Materials: Creating novel organic-inorganic hybrid materials by reacting this compound with other functional molecules, leading to materials with tailored optical, electronic, or barrier properties. mdpi.comnih.gov

A key aspect of this research will be to establish clear structure-property relationships. Understanding how the incorporation of the this compound moiety influences the macroscopic properties of the final material is essential for designing materials with optimized performance for specific applications. onlytrainings.comresearchgate.net

Theoretical Predictions Guiding Experimental Design

In recent years, computational chemistry has become an indispensable tool for guiding and accelerating experimental research. mdpi.commdpi.com For a highly reactive and potentially hazardous compound like this compound, theoretical predictions can provide invaluable insights while minimizing experimental risks.

Future research should leverage theoretical methods, particularly Density Functional Theory (DFT), to:

Elucidate Reaction Mechanisms: Model the pathways of synthetic reactions to understand the role of catalysts, predict the formation of intermediates and by-products, and identify the most energetically favorable routes. mdpi.comresearchgate.net

Predict Material Properties: Calculate the electronic, thermal, and mechanical properties of polymers and materials containing the this compound unit. This can help in pre-screening potential materials before their synthesis.

Analyze Spectroscopic Data: Correlate calculated vibrational frequencies with experimental infrared (IR) and Raman spectra to aid in the characterization of new compounds and materials derived from this compound. gelest.comresearchgate.net

By integrating theoretical calculations with experimental work, researchers can adopt a more targeted and efficient approach to developing new syntheses and materials based on this compound, saving both time and resources. mdpi.comnih.gov

Environmental and Green Chemistry Perspectives in Organosilicon Synthesis

The increasing production and use of organosilicon compounds necessitate a thorough understanding of their environmental fate and impact. nih.govmdpi.comresearchgate.net While silicones are generally considered to have a lower environmental impact than many organic polymers, the use of chlorinated precursors in their synthesis remains a concern. acs.orgnih.govgreenrosechemistry.com

Future research on this compound must be framed within the principles of green chemistry and environmental stewardship. rubberworld.com Key areas of investigation include:

Biodegradability and Persistence: Studying the environmental degradation pathways of this compound and its derivatives. Understanding their persistence and potential for bioaccumulation is critical for a comprehensive risk assessment. nih.govresearchgate.netsolubilityofthings.com

Toxicity of By-products: Evaluating the toxicity of any by-products generated during synthesis, use, and disposal.

Recycling and Upcycling: Developing methods for the recycling and upcycling of materials containing this compound, moving towards a more circular economy for organosilicon products. rubberworld.comgreenrosechemistry.com

By proactively addressing these environmental and green chemistry aspects, the development of this compound-based technologies can proceed in a manner that is both innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Trichloro(trichlorophenyl)silane?

- Methodological Answer : The synthesis typically involves reacting trichlorosilane with a chlorinated aromatic compound (e.g., trichlorophenyl derivatives) under anhydrous conditions. Key parameters include:

- Catalyst : Lewis acids like AlCl₃ or FeCl₃ may accelerate the reaction.

- Temperature : Reactions often proceed at 80–120°C under reflux.

- Solvent : Inert solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to avoid side reactions with moisture .

- Atmosphere : Conduct under nitrogen or argon to prevent hydrolysis of trichlorosilane .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural verification and purity assessment:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic and silane moieties (e.g., δ 7.2–7.8 ppm for phenyl protons) .

- FTIR : Peaks at ~550–600 cm⁻¹ (Si-Cl stretch) and ~1100 cm⁻¹ (Si-C stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., exact mass for C₆H₄Cl₃SiCl₃) .

- Elemental Analysis : Validate Cl and Si content .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant suits, and face shields to prevent skin/eye contact. Use fume hoods for ventilation .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to avoid hydrolysis, which releases HCl .

- Spill Management : Neutralize spills with sodium bicarbonate or dry sand; avoid water to prevent exothermic reactions .

Q. How is this compound applied in polymer chemistry?

- Methodological Answer : It serves as a crosslinking agent or precursor for silicone-modified polymers. Example workflow:

- Grafting : React with hydroxyl-terminated polymers (e.g., PDMS) via Si-Cl bond cleavage.

- Curing : Use moisture-curing conditions to form siloxane networks, monitored by rheometry .

Advanced Research Questions

Q. How can this compound functionalize surfaces for biomedical applications?

- Methodological Answer :

- Surface Pretreatment : Clean substrates (e.g., glass) with piranha solution to generate hydroxyl groups.

- Deposition : Apply a 1–5% silane solution in toluene via spin-coating or vapor-phase deposition.

- Curing : Heat at 100–150°C for 1–2 hours to form covalent Si-O-substrate bonds.

- Validation : Use contact angle measurements (>100° indicates hydrophobicity) and XPS to confirm surface chemistry .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Stability depends on:

- Substituent Effects : Electron-withdrawing trichlorophenyl groups reduce hydrolysis rates compared to alkylsilanes.

- pH : Hydrolysis accelerates under basic conditions (pH > 9) due to OH⁻ nucleophilic attack on Si-Cl.

- Temperature : Degradation studies via TGA/DSC show stability up to 200°C in dry environments .

Q. How to resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Discrepancies may arise from solvent polarity or moisture content. Systematic approaches include:

- Controlled Experiments : Compare reactions in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane).

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates.

- Computational Modeling : DFT calculations to assess activation barriers for Si-Cl vs. C-Cl bond cleavage .

Q. What strategies mitigate toxicity risks in biological studies involving this compound?

- Methodological Answer :

- Derivatization : Convert to less toxic siloxanes via hydrolysis before biological testing.

- Encapsulation : Use liposomal or polymeric carriers to limit direct exposure.

- Dose-Response Assays : Conduct MTT or Live/Dead assays on cell lines (e.g., HEK293) to establish LC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.